4-butoxy-N-(4-morpholinyl)benzamide

Description

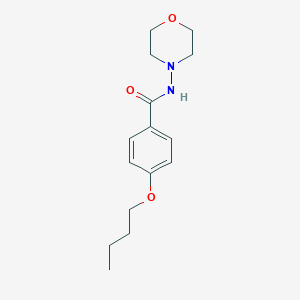

The compound 4-butoxy-N-(4-morpholinyl)benzamide is a benzamide derivative featuring a butoxy substituent at the para position of the benzamide ring and a morpholinyl group attached to the amide nitrogen. These analogues are pivotal in medicinal chemistry, targeting receptors such as formyl peptide receptor 2 (FPR2), metabotropic glutamate receptor 5 (mGluR5), and enzymes like histone acetyltransferase (PCAF HAT) and Aurora kinases .

Key analogues include:

- Quin-C1 (4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3-yl]benzamide): A selective FPR2 agonist with demonstrated chemotactic and calcium-mobilizing activity in neutrophils .

- VU0357121 (4-butoxy-N-(2,4-difluorophenyl)benzamide): A positive allosteric modulator of mGluR5 with an EC₅₀ of 33 nM–1.3 μM .

- ZM447439 (N-[4-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide): An Aurora B kinase inhibitor with ≥98% purity .

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35g/mol |

IUPAC Name |

4-butoxy-N-morpholin-4-ylbenzamide |

InChI |

InChI=1S/C15H22N2O3/c1-2-3-10-20-14-6-4-13(5-7-14)15(18)16-17-8-11-19-12-9-17/h4-7H,2-3,8-12H2,1H3,(H,16,18) |

InChI Key |

HCADGPFVROLUEL-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NN2CCOCC2 |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NN2CCOCC2 |

solubility |

41.8 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Position and Size :

- The butoxy group in Quin-C1 and VU0357121 enhances lipophilicity, aiding membrane permeability. In contrast, carboxyphenyl groups in PCAF inhibitors () improve solubility but reduce potency .

- Morpholinyl moieties (e.g., in ZM447439) contribute to kinase inhibition by forming hydrogen bonds with ATP-binding pockets .

Biological Selectivity :

- Quin-C1's quinazolinyl-methoxyphenyl group confers FPR2 selectivity over FPR1, whereas VU0357121's difluorophenyl group enhances mGluR5 binding over other glutamate receptors .

Pharmacological and Functional Differences

Table 2: Pharmacological Profiles

Key Findings:

- Quin-C1 induces β-glucuronidase secretion but lacks superoxide generation, suggesting a unique anti-inflammatory profile .

- VU0357121 ’s EC₅₀ range (33 nM–1.3 μM) highlights its potency as a mGluR5 modulator, superior to earlier analogues like VU0001850 .

- PCAF HAT inhibitors show that acyl chain length (e.g., hexanoyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.